4-Fluoro-2-nitropyridine

Fluorodenitration SNAr Fluoropyridine Synthesis

4-Fluoro-2-nitropyridine (884495-09-4) offers a unique para-nitro-fluoro push-pull system enabling efficient SNAr and fluorodenitration—unlike 3-nitropyridine isomers that require extra activation. It's a high-yield precursor for ¹⁸F PET tracers (70–89% RCY) and supports tandem VNS/fluorination for late-stage C-H functionalization. Its dual nitro-directed C-H arylation and fluoride displacement allows convergent synthesis of complex scaffolds. Choose this building block to accelerate medchem and agrochemical programs with reliable, orthogonal reactivity—avoid regioisomeric dead ends.

Molecular Formula C5H3FN2O2
Molecular Weight 142.09 g/mol
CAS No. 884495-09-4
Cat. No. B1388185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-nitropyridine
CAS884495-09-4
Molecular FormulaC5H3FN2O2
Molecular Weight142.09 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1F)[N+](=O)[O-]
InChIInChI=1S/C5H3FN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H
InChIKeyLBLMBLVHTJEEDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-nitropyridine (CAS 884495-09-4): Sourcing Specifications and Chemical Baseline


4-Fluoro-2-nitropyridine (CAS: 884495-09-4) is a fluorinated heteroaromatic building block characterized by the presence of an electron-withdrawing fluorine atom at the 4-position and a strongly electron-withdrawing nitro group at the 2-position of the pyridine ring [1]. The molecular formula is C₅H₃FN₂O₂, with a molecular weight of 142.09 g/mol, a predicted LogP of 1.6521, and a predicted boiling point of 261.4±20.0 °C [1][2]. This specific substitution pattern confers distinct reactivity profiles in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling chemistries, making it a valuable intermediate in pharmaceutical and agrochemical synthesis programs [1].

Why 4-Fluoro-2-nitropyridine Cannot Be Casually Replaced by Regioisomeric Nitropyridines


Substituting 4-fluoro-2-nitropyridine with a regioisomer such as 2-fluoro-4-nitropyridine (CAS 18614-46-5) or an unsubstituted 2-nitropyridine introduces substantial divergence in both chemical reactivity and synthetic utility. The para-relationship between the fluorine leaving group and the nitro activating group in 4-fluoro-2-nitropyridine generates a distinct electronic push-pull system that differs fundamentally from ortho- or meta-substituted analogs. This electronic configuration dictates the regiochemical outcome of nucleophilic aromatic substitution (SNAr) reactions and determines whether a given transformation proceeds efficiently or fails entirely [1]. Furthermore, the fluorodenitration chemistry—a key route to accessing diverse fluoropyridine scaffolds—operates reliably for 2- and 4-nitro-substituted pyridines, whereas 3-nitropyridine derivatives require additional electron-withdrawing substituents to participate, representing a clear go/no-go divergence in synthetic accessibility [2].

Quantitative Differentiation Evidence: 4-Fluoro-2-nitropyridine vs. Comparator Nitropyridines


Fluorodenitration Reactivity: 2- and 4-Nitropyridines vs. 3-Nitropyridines

In the TBAF-mediated fluorodenitration reaction, 4-fluoro-2-nitropyridine and related 2- and 4-nitro-substituted pyridines proceed efficiently without requiring additional electron-withdrawing groups. In contrast, 3-nitropyridines are unreactive under identical conditions and only participate when an attendant electron-withdrawing substituent is present on the ring [1]. This establishes a clear functional demarcation: compounds with the nitro group ortho or para to the ring nitrogen (such as the target compound) are competent substrates; those with meta-nitro substitution are not.

Fluorodenitration SNAr Fluoropyridine Synthesis

SNAr Radiofluorination Yield Potential in 2-Nitropyridine Scaffolds

Although direct comparative data for 4-fluoro-2-nitropyridine itself is not available, studies on closely related 2-nitropyridine scaffolds demonstrate that nitro-activated pyridines undergo efficient nucleophilic aromatic substitution with [¹⁸F]fluoride. Specifically, 3-methoxy-2-nitropyridine and 3-methyl-2-nitropyridine achieve radiochemical yields (RCY) of 70–89% in short reaction times (1–30 minutes) at 140 °C [1]. The 2-nitropyridine core—shared with the target compound—is the essential activating element enabling this high-efficiency ¹⁸F incorporation.

Radiofluorination 18F-Labeling PET Imaging SNAr

Differential Reactivity in C-H Functionalization via Vicarious Nucleophilic Substitution

Nitropyridines, including 4-fluoro-2-nitropyridine, undergo highly selective α-C-H functionalization via tandem vicarious nucleophilic substitution (VNS) followed by electrophilic fluorination with Selectfluor® [1]. This reactivity profile is enabled by the strong electron-withdrawing nitro group, which activates the ring toward VNS chemistry. The process generates tertiary benzylic fluorides in good yields under simple, mild conditions with short reaction times [1]. Unactivated pyridines lacking the nitro group do not participate in this transformation, making the nitro functionality an essential prerequisite for this synthetic manifold.

C-H Functionalization Vicarious Nucleophilic Substitution Fluorination Selectfluor

Regioselective C-H Arylation Potential with Nitro Group as Directing Moiety

The nitro group in nitropyridine scaffolds—including the target compound—functions as a multipurpose directing group for Pd- and Ni-catalyzed regioselective C-H arylations [1]. This reactivity has been demonstrated in a series of fused 3-nitropyridines and extended to other nitro-substituted heteroarenes, establishing a broadly applicable methodology for the functionalization of drug-like pyridine scaffolds [1]. The nitro group directs the metal catalyst to specific C-H bonds, enabling regioselective installation of aryl substituents without requiring pre-functionalized halogen handles. Non-nitrated pyridines lack this intrinsic directing capability and typically require alternative strategies such as pre-halogenation or N-oxide formation.

C-H Arylation Palladium Catalysis Directing Group Nitropyridine

High-Value Application Scenarios Where 4-Fluoro-2-nitropyridine Outperforms Alternatives


Synthesis of Fluoropyridine Libraries via TBAF-Mediated Fluorodenitration

Programs focused on building diverse fluoropyridine chemical libraries should prioritize 4-fluoro-2-nitropyridine over 3-nitropyridine-based alternatives. The compound undergoes efficient TBAF-mediated fluorodenitration under mild conditions, enabling rapid access to substituted fluoropyridines without requiring rigorous anhydrous protocols [1]. In contrast, procurement of 3-nitropyridine regioisomers would necessitate additional synthetic steps to install an attendant electron-withdrawing group before fluorodenitration becomes viable, significantly extending synthesis timelines [1].

PET Tracer Development Utilizing ¹⁸F Radiofluorination Chemistry

Radiochemistry laboratories developing ¹⁸F-labeled PET imaging agents should select 4-fluoro-2-nitropyridine for precursor design due to the established efficiency of the 2-nitropyridine scaffold as a leaving group in SNAr radiofluorination. Related 2-nitropyridine derivatives achieve radiochemical yields of 70–89% under optimized conditions (140 °C, 1–30 minutes) [2]. The dual presence of the 2-nitro activating group and the 4-fluoro leaving group in the target compound positions it as a versatile precursor for orthogonal functionalization strategies in tracer development.

Late-Stage Functionalization via Vicarious Nucleophilic Substitution Chemistry

Medicinal chemistry programs requiring late-stage C-H fluorination of pyridine-containing drug candidates will benefit from 4-fluoro-2-nitropyridine as a synthetic intermediate. The nitro group enables α-C-H functionalization through tandem vicarious nucleophilic substitution (VNS) followed by electrophilic fluorination with Selectfluor®, generating tertiary benzylic fluorides in good yield under mild conditions [3]. This reactivity is exclusive to nitropyridine scaffolds and is not accessible with non-nitrated pyridine building blocks, making the target compound essential for accessing this synthetic disconnection [3].

Orthogonal Functionalization in Drug-Like Fused Pyridine Synthesis

Research groups engaged in synthesizing drug-like fused pyridine scaffolds for pharmaceutical lead optimization should consider 4-fluoro-2-nitropyridine as a dual-purpose building block. The nitro group functions as a directing group for Pd- and Ni-catalyzed regioselective C-H arylation [4], while the 4-fluoro substituent remains available for orthogonal SNAr displacement. This dual reactivity pattern—C-H arylation via nitro direction followed by fluoride displacement—provides a convergent strategy for building molecular complexity that simpler mono-functional pyridine building blocks cannot replicate [4].

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